1,2-Dimethylindenyllithium
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Overview
Description
1,2-Dimethylindenyllithium is an organolithium compound with the molecular formula C11H11Li. It is a derivative of indene, where the hydrogen atoms at positions 1 and 2 are replaced by methyl groups, and the hydrogen atom at position 1 is replaced by a lithium atom. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile and base in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylindenyllithium can be synthesized through the reaction of 1,2-dimethylindene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures (around -78°C) to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, maintaining strict control over the reaction conditions, and ensuring the purity of the starting materials and solvents. Industrial production would also require stringent safety measures due to the highly reactive nature of organolithium compounds.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylindenyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming alcohols after hydrolysis.
Substitution Reactions: It can participate in substitution reactions with alkyl halides, forming new carbon-carbon bonds.
Deprotonation: It can act as a strong base, deprotonating weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes or ketones are used, typically in an inert solvent like diethyl ether, at low temperatures.
Substitution Reactions: Alkyl halides are common reagents, with the reaction often carried out in non-polar solvents.
Deprotonation: Weak acids such as alcohols or amines are used, with the reaction conditions depending on the acidity of the proton being abstracted.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols.
Substitution Reactions: The major products are substituted indenes.
Deprotonation: The major products are lithium salts of the deprotonated species.
Scientific Research Applications
1,2-Dimethylindenyllithium has several applications in scientific research:
Organic Synthesis: It is used as a nucleophile and base in the synthesis of complex organic molecules.
Polymer Chemistry: It can be used to initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties.
Material Science: It is used in the preparation of organometallic complexes that have applications in catalysis and materials science.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,2-dimethylindenyllithium involves its role as a nucleophile and base. As a nucleophile, it donates its electron pair to electrophilic centers, forming new covalent bonds. As a base, it abstracts protons from weak acids, forming lithium salts. The reactivity of this compound is largely due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles and protons.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindene: The parent hydrocarbon from which 1,2-dimethylindenyllithium is derived.
1,2-Dimethylindole: A similar compound with a nitrogen atom in the ring structure.
1,2-Dimethylbenzene: A similar aromatic compound with methyl groups at positions 1 and 2.
Uniqueness
This compound is unique due to the presence of the lithium atom, which imparts significant reactivity and makes it a valuable reagent in organic synthesis. Its ability to act as both a nucleophile and a base distinguishes it from other similar compounds that may lack the lithium atom and, consequently, the same level of reactivity.
Properties
IUPAC Name |
lithium;1,2-dimethylinden-1-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOXWQUNYMECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C(=CC2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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